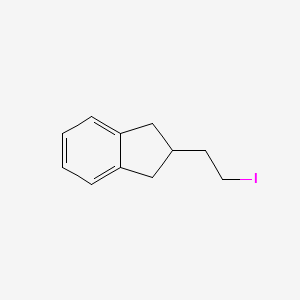

2-(2-Iodoethyl)indane

Description

2-(2-Iodoethyl)indane is an organoiodine compound derived from the indane framework (a bicyclic structure comprising a benzene ring fused to a cyclopentane ring). The compound features a 2-iodoethyl substituent (-CH₂CH₂I) attached to the second carbon of the indane core.

The molecular formula of this compound is estimated as C₁₁H₁₃I, with a molecular weight of approximately 272.13 g/mol. The iodine atom in the ethyl chain significantly influences its physicochemical properties, including polarizability, bond stability, and reactivity in substitution reactions.

Properties

Molecular Formula |

C11H13I |

|---|---|

Molecular Weight |

272.12 g/mol |

IUPAC Name |

2-(2-iodoethyl)-2,3-dihydro-1H-indene |

InChI |

InChI=1S/C11H13I/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 |

InChI Key |

GATUUSFIQPRJQV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC2=CC=CC=C21)CCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with 2-Methyl Indane (C₁₀H₁₂)

Key Differences :

- Substituent : 2-Methyl indane has a methyl group (-CH₃) at the second carbon, whereas 2-(2-Iodoethyl)indane features a bulkier, electron-rich iodoethyl (-CH₂CH₂I) group.

- Molecular Weight : The iodine atom increases the molecular weight of this compound (272.13 g/mol) compared to 2-methyl indane (132.20 g/mol) .

- Reactivity : The C-I bond in this compound is weaker than the C-C bond in 2-methyl indane, making the former more reactive in nucleophilic substitution (e.g., Suzuki coupling or iodide displacement).

Table 1: Structural and Reactivity Comparison

Comparison with Aminoethyl Chlorides

Aminoethyl chlorides, such as 2-(N,N-Dimethylamino)ethyl chloride (C₄H₁₀ClN, CAS 107-99-3) and 2-(Diethylamino)ethyl chloride (C₆H₁₄ClN, CAS 76-93-7), share an ethyl chain with a halogen or amino group. Key contrasts include:

- Functional Groups: Aminoethyl chlorides prioritize amine-mediated reactivity (e.g., alkylation in drug synthesis), while this compound’s iodine enhances its role as a leaving group in cross-coupling reactions .

Table 2: Functional Group Influence

Comparison with Benzilic Acid Derivatives

Benzilic acid (C₁₄H₁₂O₃, CAS 76-93-7) features a diphenylhydroxyacetic acid structure. While unrelated in backbone, its hydroxyl and carboxylic acid groups contrast sharply with this compound’s nonpolar iodine substituent:

- Solubility : Benzilic acid is polar and water-soluble, whereas this compound is likely lipid-soluble due to its aromatic and alkyl-halide components .

- Synthetic Utility : Benzilic acid participates in esterification and salt formation, while this compound is tailored for halogen-exchange or coupling reactions.

Research Implications and Gaps

- Reactivity Studies : The iodine in this compound could facilitate its use in transition-metal-catalyzed reactions , though direct studies are absent in the evidence.

- Toxicity and Handling: Aminoethyl chlorides (e.g., ) are regulated due to toxicity; similar precautions may apply to iodinated analogs.

- Data Limitations: No evidence directly addresses this compound’s synthesis or applications. Further research is needed to validate inferred properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.